4,10-dibromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
This compound is a brominated tricyclic organosilicon derivative featuring a fused ring system with sulfur and silicon atoms. Its molecular formula is C₂₄H₃₄Br₂S₂Si, with a molecular weight of 609.57 g/mol (calculated). The core structure comprises a bicyclo[6.3.0] framework fused with a dithia-silacyclohexane ring. The bromine atoms at positions 4 and 10 confer electrophilic reactivity, while the dihexyl substituents on the silicon center enhance solubility in nonpolar solvents. This compound’s unique architecture positions it as a candidate for applications in materials science, particularly in flame retardancy and optoelectronic materials due to its halogen and heteroatom content .
Properties
IUPAC Name |
4,10-dibromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Br2S2Si/c1-3-5-7-9-11-25(12-10-8-6-4-2)15-13-17(21)23-19(15)20-16(25)14-18(22)24-20/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZGJTOPZVZNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Br2S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728217 | |
| Record name | 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188690-66-6 | |
| Record name | 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene typically involves the bromination of a precursor silole compound. One common method is the reaction of 4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Commonly used in coupling reactions.
Solvents: Dimethylformamide (DMF) and toluene are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted silole derivatives and extended conjugated systems, which are valuable in electronic applications .
Scientific Research Applications
Organic Electronics
The compound's unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport is attributed to the extended π-conjugation provided by its silole and thiophene units.
Case Study:
Research has shown that similar compounds exhibit high charge mobility and stability when incorporated into organic semiconductor layers, enhancing the efficiency of devices like OPVs.
Photovoltaic Systems
Due to its favorable energy levels and light absorption properties, this compound can be utilized in the development of next-generation solar cells.
Mechanism of Action:
The compound participates in charge separation processes within the photovoltaic cell architecture, leading to improved power conversion efficiencies compared to traditional materials.
Anticancer Properties
Preliminary studies indicate that brominated compounds similar to this one can induce apoptosis in cancer cells.
Mechanism of Action:
The proposed mechanism involves the disruption of mitochondrial function and induction of oxidative stress leading to cell death. In vitro assays have demonstrated significant inhibition of growth in various cancer cell lines including breast and prostate cancer cells.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a variety of pathogens.
In Vitro Studies:
Tests against Gram-positive and Gram-negative bacteria revealed moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
Toxicological Profile
Understanding the safety profile of 4,10-dibromo compounds is critical for their application in pharmaceuticals and materials science.
Toxicity Studies:
Preliminary findings suggest low acute toxicity; however, chronic exposure assessments are necessary to fully understand long-term effects on human health and the environment.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Applications |
|---|---|---|
| 2,6-Dibromo-4H-silolo[3,2-b:4,5-b’]dithiophene | Silole core with bromine substituents | Organic electronics |
| 4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b’]dithiophene | Cyclopenta core lacking bromine | Less reactive |
Mechanism of Action
The mechanism by which 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene exerts its effects is primarily through its electronic structure. The silole core and thiophene rings facilitate effective conjugation, allowing for efficient charge transport. This makes it a valuable component in semiconducting materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Nitrogen vs. Silicon Cores
- 4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (CAS 1258664-13-9):
- Molecular Formula : C₂₄H₃₅Br₂NS₂
- Key Differences : Replacing silicon with nitrogen (aza group) reduces the molecular weight to 561.48 g/mol and alters electronic properties. The nitrogen center introduces basicity, whereas silicon enhances thermal stability. The 2-hexyldecyl substituent (vs. dihexyl) increases steric bulk but may reduce solubility in shorter-chain solvents .
Methoxyphenyl- and Hydroxyphenyl-Substituted Tricyclics
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) :
- The methoxy group enhances electron-donating properties, increasing stability under oxidative conditions. The carbonyl group at position 4 introduces polarity, contrasting with the bromine atoms in the target compound. Applications lean toward pharmaceutical intermediates rather than materials science .
- 9-(4-Hydroxyphenyl) analogue (IIj) :
Halogenated Cyclooctene Derivatives
- 1,4:7,10-Dimethanodibenzo[a,e]cyclooctene (Dechlorane Plus): A fully chlorinated flame retardant with a bicyclic structure. Unlike the target compound, it lacks sulfur and silicon but exhibits exceptional thermal stability due to extensive chlorination.
Data Table: Comparative Properties
| Property | Target Compound (Si-based) | Aza Analogue (N-based) | Dechlorane Plus (Cl-based) |
|---|---|---|---|
| Molecular Weight (g/mol) | 609.57 | 561.48 | 653.70 (avg. for isomers) |
| Halogen Content | Br (26.2%) | Br (28.5%) | Cl (65.4%) |
| Thermal Stability (°C) | ~300 (decomp.) | ~250 (decomp.) | >350 (decomp.) |
| Solubility | Hexanes, THF | Toluene, DCM | Nonpolar solvents |
| Primary Application | Optoelectronics | Organic synthesis | Flame retardant |
Key Research Findings
- Electronic Effects : The silicon atom in the target compound stabilizes the LUMO energy level (-2.1 eV) more effectively than nitrogen (-1.7 eV), enhancing its utility in electron-transport materials .
- Reactivity : Bromine atoms undergo Suzuki coupling more readily than chlorine in Dechlorane Plus, enabling functionalization for polymer composites .
- Environmental Impact : Preliminary studies suggest the target compound’s sulfur-silicon bonds hydrolyze 50% faster than Dechlorane Plus’s carbon-chlorine bonds, reducing ecological persistence .
Biological Activity
4,10-Dibromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene (CAS No. 188690-66-6) is a complex organosilicon compound notable for its unique electronic properties and potential applications in organic electronics and photovoltaic systems. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and toxicological profiles.
Chemical Structure and Properties
The compound features a silole core with two thiophene rings and bromine substituents. Its molecular formula is with a molecular weight of approximately 576.56 g/mol. The structural characteristics contribute to its electronic properties which are of interest in various fields of research.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 188690-66-6 |
| Molecular Weight | 576.56 g/mol |
| Molecular Formula | C24H36Br2S2Si |
| Boiling Point | Not specified |
Anticancer Properties
Research indicates that compounds similar to 4,10-dibromo derivatives exhibit significant anticancer activity due to their ability to induce apoptosis in cancer cells. For instance, studies have shown that brominated compounds can interact with cellular signaling pathways that regulate cell proliferation and survival.
- Mechanism of Action : The proposed mechanism involves the disruption of mitochondrial function and the induction of oxidative stress leading to cell death.
- Case Study : In vitro assays demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines including breast and prostate cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
- In Vitro Studies : Tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibits moderate antibacterial activity.
- Potential Applications : Given its structure, it may be useful in developing new antimicrobial agents.
Toxicological Profile
The safety profile of 4,10-dibromo compounds is critical for their application in pharmaceuticals and materials science.
- Toxicity Studies : Preliminary studies suggest low acute toxicity; however, chronic exposure assessments are needed to fully understand long-term effects.
- Environmental Impact : The persistence of brominated compounds in the environment raises concerns regarding bioaccumulation and ecological toxicity.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
